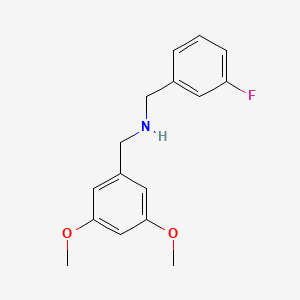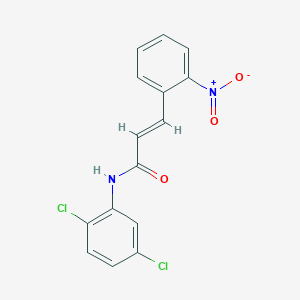![molecular formula C17H19NO5S B5833025 methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)
methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MMNG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been studied for its potential use as an anticancer agent. In addition, methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been used as a reagent in the synthesis of various organic compounds.
Mecanismo De Acción
The exact mechanism of action of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain, and fever. By inhibiting COX enzymes, methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of various inflammatory mediators, including cytokines and chemokines. methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases. In addition, methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is its versatility. It can be used in a range of experiments, including in vitro and in vivo studies. methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is its potential toxicity. Studies have shown that methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can cause liver damage and other adverse effects at high doses.
Direcciones Futuras
There are several future directions for research on methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is its potential use as an anticancer agent. Studies have shown that methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Another area of interest is the development of new synthetic methods for methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. Researchers are exploring new ways to synthesize methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate that are more efficient and cost-effective. Finally, there is a need for further studies on the potential toxicity of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, particularly at low doses. This will help to determine the safety of methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate for use in various applications.
Conclusion:
methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as an anticancer agent. methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has a range of biochemical and physiological effects, including reducing inflammation and oxidative stress. While there are limitations to its use, methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate shows promise for future research in various fields.
Métodos De Síntesis
Methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with glycine methyl ester. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
methyl 2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-8-10-14(11-9-13)24(20,21)18(12-17(19)23-3)15-6-4-5-7-16(15)22-2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONAKVOONQRIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)


![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)


![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)